molecular formula C20H21FN2O2 B564279 (R)-Citalopram N-Oxide CAS No. 1217761-31-3

(R)-Citalopram N-Oxide

Cat. No. B564279
CAS RN: 1217761-31-3
M. Wt: 340.398
InChI Key: DIOGFDCEWUUSBQ-HXUWFJFHSA-N
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Description

“®-Citalopram N-Oxide” is a derivative of citalopram, where the nitrogen atom is oxidized to form an N-oxide . N-oxides are a class of compounds that contain a nitrogen-oxygen coordinate covalent bond . They are commonly used in consumer products such as shampoos, conditioners, detergents, and hard surface cleaners .


Synthesis Analysis

The synthesis of N-oxides like “®-Citalopram N-Oxide” typically involves the oxidation of tertiary nitrogen compounds . Sodium percarbonate is an ideal and efficient oxygen source for this oxidation . The presence of various rhenium-based catalysts under mild reaction conditions can facilitate this process .


Molecular Structure Analysis

The molecular structure of N-oxides involves a nitrogen-oxygen coordinate covalent bond . The presence of substituents can have strong effects on structural parameters and electron density distribution . For instance, the presence of an electron-withdrawing group results in an increase of the ipso-angle and a decrease of the semi-polar bond length .


Chemical Reactions Analysis

N-oxides exhibit many kinds of reactions . For instance, when heated to 150–200 °C, they undergo a Cope reaction to form a hydroxylamine and an alkene . Moreover, N-oxides can be reduced back to amines using various reducing agents .


Physical And Chemical Properties Analysis

N-oxides are highly polar molecules with excellent water solubility . They are weak bases with a pKb of around 4.5 . The physical and chemical properties of specific N-oxides like “®-Citalopram N-Oxide” would depend on its specific molecular structure.

Scientific Research Applications

  • Pharmacokinetics and Metabolism : The enantiomers of citalopram and its metabolites, including (R)-Citalopram N-Oxide, have been studied for their pharmacokinetics. Rochat, Amey, and Baumann (1995) developed a high-performance liquid chromatography method for analyzing these enantiomers in plasma, which is crucial for pharmacokinetic studies (Rochat, Amey, & Baumann, 1995).

  • Degradation and Environmental Impact : The degradation of citalopram in different environmental conditions, including the formation of (R)-Citalopram N-Oxide, was studied by Kwon and Armbrust (2005), highlighting its stability and potential environmental impact (Kwon & Armbrust, 2005).

  • Neuropharmacological Effects : Mørk, Kreilgaard, and Sánchez (2003) compared the effects of escitalopram, R-citalopram, and citalopram on extracellular levels of serotonin in rats, finding that R-citalopram counteracts the increase in serotonin levels induced by escitalopram (Mørk, Kreilgaard, & Sánchez, 2003).

  • Water Treatment and Transformation Products : Hörsing et al. (2012) investigated the fate of citalopram, including the formation of citalopram N-oxide, in advanced water treatment technologies, contributing to understanding the environmental fate of pharmaceutical compounds (Hörsing et al., 2012).

  • Modulatory Role on Serotonin Transporter : Studies by Mnie-Filali et al. (2007) and Sánchez et al. (2004) indicated that R-citalopram can modulate the serotonin transporter and counteract the effects of escitalopram, suggesting a complex interaction between the enantiomers at the synaptic level (Mnie-Filali et al., 2007), (Sánchez et al., 2004).

  • Analytical Method Development : Soliman (2012) developed a method for the simultaneous analysis of (R)- and (S)-Citalopram and its related substances, including (R)-Citalopram N-Oxide, which is crucial for assessing the quality and purity of pharmaceutical preparations (Soliman, 2012).

  • Mechanisms of Antidepressant Regulation : Matthaeus et al. (2016) investigated the effect of citalopram enantiomers on serotonin transporter’s cell surface localization and neuronal firing, contributing to the understanding of the antidepressant regulation mechanisms (Matthaeus et al., 2016).

Future Directions

The future directions in the study of N-oxides like “®-Citalopram N-Oxide” could involve further exploration of their therapeutic potential . Additionally, more research could be done to better understand the influence of the nature of substituents on the properties of N-oxides .

Mechanism of Action

Target of Action

®-Citalopram N-Oxide, as a derivative of the N-oxide family, is likely to interact with various biological targets. N-oxides, in general, have been found to exhibit a wide range of biological activities, including antimicrobial, antitumoral, antitrypanosomal, and anti-inflammatory/antioxidant activities .

Mode of Action

It’s known that n-oxides, such as quinoxaline 1,4-di-n-oxides, can cause dna damage . They are also known to produce reactive oxygen species (ROS), cellular deoxygenation, metal chelation, and act as bioreductive agents .

Biochemical Pathways

For instance, they can induce oxidative stress, which involves the production of ROS . ROS are involved in various signal transduction pathways linked to inducing cross-adaptation against abiotic stresses .

Pharmacokinetics

It’s known that n-oxides, such as clozapine n-oxide, have a binding affinity with certain receptors . The Clozapine N-oxide binding affinity was found to be 4 times lower than Clozapine, and its conversion back to Clozapine is hypothesized .

Result of Action

N-oxides are known to affect different physiological and cellular functions, ranging from changing the cardiovascular system to regulating neuronal functions . They can also induce oxidative stress, leading to changes in cellular transcriptome and proteome .

Action Environment

Environmental factors can influence the action, efficacy, and stability of ®-Citalopram N-Oxide. For instance, dietary sources can affect the levels of N-oxides like trimethylamine N-oxide (TMAO) in the body . Furthermore, factors such as pH, temperature, and the presence of other compounds can affect the kinetics of N-oxide reactions .

properties

IUPAC Name

3-[(1R)-5-cyano-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21FN2O2/c1-23(2,24)11-3-10-20(17-5-7-18(21)8-6-17)19-9-4-15(13-22)12-16(19)14-25-20/h4-9,12H,3,10-11,14H2,1-2H3/t20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIOGFDCEWUUSBQ-HXUWFJFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCCC1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[N+](C)(CCC[C@]1(C2=C(CO1)C=C(C=C2)C#N)C3=CC=C(C=C3)F)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21FN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80652526
Record name 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1217761-31-3
Record name 3-[(1R)-5-Cyano-1-(4-fluorophenyl)-1,3-dihydro-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine N-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80652526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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